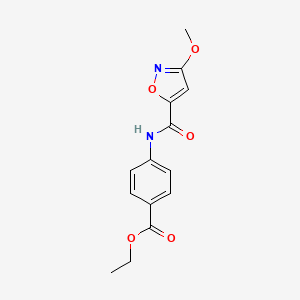![molecular formula C19H18ClNO4 B6506491 2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide CAS No. 1421500-45-9](/img/structure/B6506491.png)
2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide, also known as CP-N-MPB, is an organic compound belonging to the class of acetamides. It is a white solid compound with a melting point of 155-157°C and a molecular weight of 336.8 g/mol. CP-N-MPB is a derivative of the amino acid phenylalanine and is used in a variety of applications, including scientific research.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide is used in a variety of scientific research applications, including the study of enzyme inhibition, enzyme kinetics, and protein-protein interactions. It has also been used as a tool to study the effects of drugs on the human body, as well as to study the effects of environmental toxins on the environment.
Mechanism of Action
2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide is a reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It works by binding to the active site of the enzyme, preventing it from catalyzing the formation of prostaglandins. This inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, which can help to reduce inflammation.
Biochemical and Physiological Effects
The inhibition of COX-2 by this compound has been shown to have a variety of effects on the body, including the reduction of inflammation, the inhibition of platelet aggregation, and the inhibition of the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have an anti-tumor effect, as well as an anti-inflammatory effect.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide is a useful tool for laboratory experiments due to its ability to inhibit COX-2. However, it is important to note that this compound has a relatively short half-life, meaning that it must be used quickly and in small quantities. Additionally, this compound is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide. These include the study of its effects on other enzymes, such as proteases and phospholipases, as well as its potential use as an anti-cancer agent. Additionally, this compound could be used to study the effects of environmental toxins on the body, as well as its potential use as an anti-inflammatory agent. Finally, this compound could be used to study the effects of drugs on the body, as well as its potential use as an analgesic.
Synthesis Methods
2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide can be synthesized from phenylalanine and 4-chlorophenol. The reaction involves the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to yield the desired product. The reaction is shown in the following equation:
Phenylalanine + 4-Chlorophenol → Schiff Base Intermediate → this compound + NaBH4
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-25-16-10-8-15(20)9-11-16/h2-3,6-11H,12-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEFFVUQUWPBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide](/img/structure/B6506411.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(thiomorpholin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6506430.png)
![methyl 2-(2-{[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6506433.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506440.png)
![N-[(2-chlorophenyl)methyl]-2-[7-(methoxymethyl)-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B6506449.png)
![ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate](/img/structure/B6506453.png)
![5-[(4-bromo-2-fluorophenyl)methyl]-2-(2-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6506461.png)
![5-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6506464.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6506483.png)
![5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6506485.png)
![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide](/img/structure/B6506501.png)
![2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide](/img/structure/B6506506.png)